Cas no 1909306-26-8 (1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride)

1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride
- 3-Pyrrolidinesulfonyl chloride, 1-cyclopropyl-5-oxo-
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- MDL: MFCD29762715
- インチ: 1S/C7H10ClNO3S/c8-13(11,12)6-3-7(10)9(4-6)5-1-2-5/h5-6H,1-4H2
- InChIKey: RQLZWHPFMQRGRU-UHFFFAOYSA-N
- SMILES: N1(C2CC2)C(=O)CC(S(Cl)(=O)=O)C1
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-251304-10.0g |
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride |
1909306-26-8 | 95% | 10.0g |
$4545.0 | 2024-06-19 | |
Enamine | EN300-251304-0.1g |
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride |
1909306-26-8 | 95% | 0.1g |
$366.0 | 2024-06-19 | |
Enamine | EN300-251304-2.5g |
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride |
1909306-26-8 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
Ambeed | A1081253-1g |
1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride |
1909306-26-8 | 95% | 1g |
$755.0 | 2024-08-03 | |
AstaTech | AT20666-0.25/G |
1-CYCLOPROPYL-5-OXOPYRROLIDINE-3-SULFONYL CHLORIDE |
1909306-26-8 | 95% | 0.25g |
$456 | 2023-09-19 | |
Enamine | EN300-251304-0.25g |
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride |
1909306-26-8 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
1PlusChem | 1P01C2WO-50mg |
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride |
1909306-26-8 | 95% | 50mg |
$354.00 | 2024-06-17 | |
1PlusChem | 1P01C2WO-2.5g |
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride |
1909306-26-8 | 95% | 2.5g |
$2622.00 | 2024-06-17 | |
1PlusChem | 1P01C2WO-10g |
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride |
1909306-26-8 | 95% | 10g |
$5680.00 | 2024-06-17 | |
Enamine | EN300-251304-1g |
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride |
1909306-26-8 | 95% | 1g |
$1057.0 | 2023-09-15 |
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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S. Ahmed Chem. Commun., 2009, 6421-6423
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chlorideに関する追加情報
Introduction to 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride (CAS No. 1909306-26-8)
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential applications. With a CAS number of 1909306-26-8, this compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in synthetic chemistry. The presence of a cyclopropyl group and an oxopyrrolidine moiety in its molecular structure imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The compound's structure consists of a five-membered heterocyclic ring (pyrrolidine) functionalized with an oxygen atom, a sulfonyl chloride group at the 3-position, and a cyclopropyl substituent at the 1-position. This arrangement not only contributes to its reactivity but also influences its interactions with biological targets. The sulfonyl chloride functionality is particularly noteworthy, as it serves as a reactive handle for further derivatization, enabling the construction of more intricate molecular architectures.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride. The cyclopropyl group, known for its ability to enhance metabolic stability and binding affinity, has been increasingly incorporated into drug candidates targeting various diseases. Similarly, the oxopyrrolidine scaffold has shown promise in medicinal chemistry due to its presence in several bioactive natural products and drug molecules. The combination of these features makes 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride a compelling candidate for further investigation.
One of the most exciting applications of this compound is in the development of novel therapeutic agents. Researchers have leveraged its structural motifs to design molecules with potential activity against a range of targets, including enzymes and receptors implicated in inflammatory diseases, neurological disorders, and cancer. The sulfonyl chloride group provides a convenient entry point for introducing various functional groups, allowing chemists to fine-tune the properties of their synthetic targets.
The synthesis of 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include the formation of the oxopyrrolidine ring, followed by sulfonylation and subsequent chlorination. These processes often require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic systems and green chemistry principles have further refined these synthetic routes, making them more efficient and environmentally friendly.
Recent studies have demonstrated the utility of 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride as a building block in drug discovery programs. For instance, researchers have utilized it to construct analogs of known bioactive compounds, aiming to improve their pharmacokinetic profiles or expand their therapeutic spectrum. The ability to modify both the cyclopropyl and pyrrolidine moieties allows for extensive structural diversification, which is crucial for identifying lead compounds with optimal biological activity.
The compound's reactivity also makes it valuable in material science applications beyond pharmaceuticals. For example, it can be used to synthesize polymers with tailored properties or as a precursor for functional materials that exhibit specific chemical behaviors. The versatility of sulfonyl chlorides in cross-coupling reactions further extends their utility in constructing complex molecular frameworks.
In conclusion, 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride (CAS No. 1909306-26-8) represents a fascinating compound with broad applications in synthetic chemistry and drug development. Its unique structural features—combining a cyclopropyl group with an oxopyrrolidine core and a sulfonyl chloride functionality—make it a versatile intermediate for creating novel bioactive molecules. As research continues to uncover new therapeutic possibilities and synthetic strategies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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